Isoquinoline-5-sulfonamide

Description

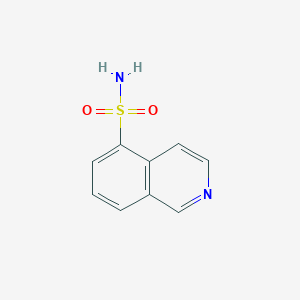

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWZEKPARJYJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431563 |

Source

|

| Record name | Isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109547-31-1 |

Source

|

| Record name | Isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline-5-sulfonamide Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of Isoquinoline-5-sulfonamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of Isoquinoline-5-sulfonamide. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Isoquinoline-5-sulfonamide is a heterocyclic organic compound featuring a bicyclic isoquinoline core fused to a sulfonamide group. The isoquinoline ring system is a prominent structural motif found in a vast number of natural alkaloids and synthetic compounds with diverse and potent biological activities, including antimicrobial and anticancer properties.[1][2][3] The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, famously associated with the first generation of antibacterial drugs and now integral to a wide array of therapeutics.[1] The combination of these two moieties makes Isoquinoline-5-sulfonamide and its derivatives a privileged scaffold in drug discovery, serving as a critical building block for enzyme inhibitors and other targeted therapeutic agents.[4][5]

Part 1: Synthesis of Isoquinoline-5-sulfonamide

The synthesis of Isoquinoline-5-sulfonamide is most effectively achieved through a robust two-step process. The core logic of this pathway is the initial formation of a highly reactive intermediate, Isoquinoline-5-sulfonyl chloride, which is then readily converted to the target sulfonamide. This approach ensures high yields and purity.

Overall Synthetic Workflow

The synthesis begins with the conversion of a stable precursor, isoquinoline-5-sulfonic acid, into the corresponding sulfonyl chloride. This activated intermediate is then subjected to nucleophilic attack by an ammonia source to furnish the final product.

Caption: Synthetic workflow for Isoquinoline-5-sulfonamide.

Step 1: Synthesis of Isoquinoline-5-sulfonyl chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinoline-5-sulfonic acid (1 equivalent).[6]

-

Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (5-10 equivalents) followed by a catalytic amount of DMF (e.g., 1 drop).[6]

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the disappearance of the starting material.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. This step must be performed in a well-ventilated fume hood.

-

The resulting crude solid is suspended in a non-polar solvent like dichloromethane (DCM), filtered, and washed with fresh DCM to remove residual impurities.[6]

-

The collected solid is dried under vacuum to yield Isoquinoline-5-sulfonyl chloride hydrochloride, which can be used directly in the next step.

Step 2: Amination to Isoquinoline-5-sulfonamide

The highly electrophilic sulfonyl chloride readily reacts with nucleophiles. For the synthesis of the primary sulfonamide, a concentrated aqueous solution of ammonium hydroxide provides the ammonia nucleophile. The reaction is typically performed at a low temperature to control its exothermicity.

Experimental Protocol:

-

Suspend the Isoquinoline-5-sulfonyl chloride (1 equivalent) obtained from the previous step in a suitable organic solvent such as dichloromethane (DCM) in a flask.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add concentrated ammonium hydroxide (NH₄OH) (5-10 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the sulfonyl chloride is fully consumed.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure Isoquinoline-5-sulfonamide.

| Reagent/Parameter | Molar/Volume Ratio | Purpose |

| Step 1 | ||

| Isoquinoline-5-sulfonic acid | 1 eq | Starting material |

| Thionyl chloride (SOCl₂) | 5-10 eq | Chlorinating agent |

| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst for chlorination |

| Temperature | 80°C (Reflux) | To overcome activation energy |

| Step 2 | ||

| Isoquinoline-5-sulfonyl chloride | 1 eq | Activated intermediate |

| Ammonium Hydroxide (conc.) | 5-10 eq | Ammonia source for amination |

| Dichloromethane (DCM) | Solvent | Reaction medium |

| Temperature | 0°C to RT | To control reaction exothermicity |

Table 1: Summary of reagents and conditions for the synthesis of Isoquinoline-5-sulfonamide.

Part 2: Structural Elucidation and Purity Assessment

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized Isoquinoline-5-sulfonamide. This involves a combination of spectroscopic and chromatographic techniques, each providing a unique and complementary piece of structural information.

Caption: Integrated characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the chemical environment of the isoquinoline and sulfonamide moieties.

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring and the protons of the sulfonamide NH₂ group. The electron-withdrawing nature of the sulfonyl group causes a downfield shift for adjacent protons. The NH₂ protons typically appear as a broad singlet.[7]

¹³C NMR: The carbon spectrum will display distinct resonances for each unique carbon atom in the molecule. The carbon atom directly attached to the sulfonyl group will be shifted downfield.[7]

| Group | ¹H Expected Chemical Shift (δ, ppm) | ¹³C Expected Chemical Shift (δ, ppm) | Rationale |

| Isoquinoline Aromatic CH | 7.5 - 9.5 | 115 - 155 | Aromatic environment, influenced by ring nitrogen and sulfonyl group. |

| Sulfonamide NH₂ | 7.0 - 8.5 (broad singlet) | N/A | Exchangeable protons, chemical shift can be concentration dependent. |

| Quaternary Carbons | N/A | 125 - 160 | No attached protons; includes C-S and bridgehead carbons. |

Table 2: Predicted NMR Chemical Shifts for Isoquinoline-5-sulfonamide.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For Isoquinoline-5-sulfonamide (C₉H₈N₂O₂S), the expected monoisotopic mass is approximately 208.03 Da.[8] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 209.04.

A key diagnostic feature in the tandem mass spectrum (MS/MS) of aromatic sulfonamides is the characteristic neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[9][10] This fragmentation provides strong evidence for the presence of the sulfonamide moiety.

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~209.04 | Protonated molecular ion |

| [M+H - SO₂]⁺ | ~145.04 | Fragment ion after neutral loss of SO₂ |

Table 3: Expected Mass Spectrometry Fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol:

-

Column: Use a C18 or C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

-

Mobile Phase: A gradient elution is often optimal.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient: A typical gradient might run from 10% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm or 265 nm).[11]

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like methanol.

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Conclusion

This guide has detailed a reliable and verifiable pathway for the synthesis of Isoquinoline-5-sulfonamide via its sulfonyl chloride intermediate. Furthermore, it has established a comprehensive analytical workflow employing NMR, MS, and HPLC to unequivocally confirm the structure and assess the purity of the final product. The protocols and rationale provided herein are designed to empower researchers to confidently produce and validate this important chemical scaffold for applications in medicinal chemistry and drug development.

References

- Vertex AI Search. (2024).

-

Royal Society of Chemistry. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

- Google Patents. (2018). Preparation method of 5-isoquinoline sulfonyl chloride. CN108752274B.

-

PubChem. (n.d.). Isoquinoline-5-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The anticancer effect of natural plant alkaloid isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. Available at: [Link]

-

PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Hidaka, H., & Asano, M. (1985). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Chemdad Co., Ltd. (n.d.). ISOQUINOLINE-5-SULFONYL CHLORIDE. Available at: [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]

-

Wang, Y., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(9), 1234-43. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. Available at: [Link]

-

Cherry, C. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]

-

Zhang, T., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 820. Available at: [Link]

-

ResearchGate. (2015). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

-

Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3. Available at: [Link]

-

MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

Sources

- 1. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tis.wu.ac.th [tis.wu.ac.th]

A Technical Guide to the Biological Activity Screening of Novel Isoquinoline-5-Sulfonamide Derivatives

This guide provides an in-depth exploration of the strategies and methodologies for screening the biological activity of novel isoquinoline-5-sulfonamide derivatives. As a pivotal scaffold in medicinal chemistry, these compounds have yielded numerous potent and selective inhibitors of key cellular signaling enzymes, particularly protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols to navigate the complexities of hit identification and lead optimization.

The Isoquinoline-5-Sulfonamide Scaffold: A Privileged Kinase Inhibitor Chemotype

The isoquinoline-5-sulfonamide core is a well-established pharmacophore, recognized for its ability to competitively bind to the ATP-binding site of protein kinases.[1][2] This interaction is a cornerstone of its inhibitory mechanism. The structural rigidity of the isoquinoline ring, combined with the hydrogen bonding capabilities of the sulfonamide moiety, provides a stable anchor within the kinase hinge region.[3][4] The true power of this scaffold lies in its synthetic tractability; substitutions at various positions on the isoquinoline ring allow for the fine-tuning of potency and selectivity against specific kinases.[3][5]

Prominent examples like Fasudil, a Rho-associated coiled-coil kinase (ROCK) inhibitor, and H-89, a potent inhibitor of Protein Kinase A (PKA), underscore the therapeutic potential of this chemical class in areas ranging from cardiovascular disease to oncology.[1][6] The design of novel derivatives, therefore, presents a promising avenue for the discovery of new therapeutics targeting the vast human kinome.

Crafting a Screening Cascade: From High-Throughput Hits to Preclinical Candidates

A robust screening cascade is essential for efficiently identifying and advancing promising isoquinoline-5-sulfonamide derivatives. The process should be designed as a funnel, starting with broad, high-throughput screens to identify initial hits, followed by more complex and physiologically relevant assays to characterize and prioritize lead compounds.

Caption: A typical screening cascade for novel isoquinoline-5-sulfonamide derivatives.

Primary Screening: Identifying Initial Hits with High-Throughput Biochemical Assays

The primary goal of this stage is to rapidly screen a library of novel isoquinoline-5-sulfonamide derivatives to identify compounds that exhibit inhibitory activity against the target of interest, typically a protein kinase.[7] Biochemical assays, which measure the direct interaction between the compound and the purified enzyme, are ideal for this purpose due to their scalability and reproducibility.[]

Choosing the Right Biochemical Assay

Several assay formats are available, each with its own advantages and limitations.[9] The choice of assay will depend on the specific kinase target, available resources, and desired throughput.

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[6] | Gold standard, highly sensitive, direct measurement of activity.[9] | Requires handling of radioactive materials, generates radioactive waste. |

| Fluorescence-Based Assays | Detects changes in fluorescence polarization or intensity upon substrate phosphorylation.[] | Non-radioactive, amenable to high-throughput screening (HTS). | Prone to interference from fluorescent compounds, may require modified substrates.[9] |

| Luminescence-Based Assays | Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[10] | High sensitivity, broad applicability to different kinases. | Indirect measurement of kinase activity, can be affected by compounds that interfere with luciferase. |

Step-by-Step Protocol: High-Throughput Luminescence-Based Kinase Assay

This protocol provides a generalized method for a high-throughput luminescence-based kinase assay, a popular choice for primary screening.[10]

-

Reagent Preparation:

-

Prepare a stock solution of the novel isoquinoline-5-sulfonamide derivatives in 100% DMSO.

-

Prepare the kinase reaction buffer containing the purified kinase, its specific substrate, and any necessary cofactors.

-

Prepare the ATP solution at the desired concentration (often at or near the Km for the kinase).

-

-

Compound Plating:

-

Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound stock solutions into a 384-well assay plate.

-

Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).

-

-

Kinase Reaction:

-

Add the kinase/substrate master mix to all wells of the assay plate.

-

Allow the plate to incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding a commercially available ADP-Glo™ or similar reagent that quantifies the remaining ATP via a luciferase-luciferin reaction.[10]

-

Incubate the plate as per the manufacturer's instructions to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition at a single concentration).

-

Secondary Screening: Confirming Hits and Characterizing Potency and Selectivity

Hits identified in the primary screen require further characterization to confirm their activity, determine their potency, and assess their selectivity. This stage involves a series of more detailed and lower-throughput assays.

Dose-Response and IC₅₀ Determination

The first step in secondary screening is to confirm the activity of the primary hits and determine their half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the same biochemical assay used in the primary screen but with a range of compound concentrations.

Caption: Workflow for IC₅₀ determination of hit compounds.

Kinase Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects.[10] Isoquinoline-5-sulfonamide derivatives should be profiled against a panel of related and unrelated kinases. This can be done in-house or through commercial services that offer large kinase panels. The results of this profiling will help to identify compounds with the most desirable selectivity profile for the intended therapeutic application.

Cell-Based Potency Assays

While biochemical assays are excellent for measuring direct enzyme inhibition, they do not provide information about a compound's activity in a cellular context.[11][12] Cell-based assays are crucial for determining if a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[13][14]

Common Cell-Based Assay Formats:

-

Target Engagement Assays: These assays directly measure the binding of the compound to its target kinase within intact cells.

-

Phosphorylation Assays: For kinase inhibitors, a common approach is to measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting, ELISA, or flow cytometry.[15]

-

Cell Proliferation/Viability Assays: If the target kinase is involved in cell growth or survival (e.g., in cancer), the effect of the compounds on cell proliferation can be measured using assays like the MTT or CellTiter-Glo® assays.[16]

Step-by-Step Protocol: Cell-Based Western Blot for Target Inhibition

This protocol outlines a general procedure for assessing the inhibition of a specific kinase signaling pathway in cells.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the isoquinoline-5-sulfonamide derivative for a specified period. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of target inhibition.

-

Lead Optimization: Enhancing Drug-like Properties

Once potent and selective compounds with cellular activity have been identified, the focus shifts to lead optimization. This iterative process involves medicinal chemistry efforts to improve the compound's pharmacological properties while maintaining or enhancing its potency and selectivity.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how chemical modifications to the isoquinoline-5-sulfonamide scaffold affect its biological activity.[15][17] By systematically synthesizing and testing new derivatives, medicinal chemists can identify key structural features that contribute to potency and selectivity.

ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to avoid late-stage failures in drug development.[18][19] A panel of in vitro assays should be employed to evaluate key drug-like properties.

| ADME-Tox Parameter | In Vitro Assay | Rationale |

| Solubility | Kinetic or thermodynamic solubility assays | Poor solubility can limit absorption and bioavailability.[18] |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay | Predicts the ability of a compound to be absorbed across the intestinal wall.[18] |

| Metabolic Stability | Liver microsome or hepatocyte stability assays | Determines how quickly a compound is metabolized by liver enzymes, which affects its half-life.[20] |

| Cytochrome P450 (CYP) Inhibition | Assays using recombinant CYP enzymes | Identifies potential for drug-drug interactions.[20] |

| Cytotoxicity | Cell viability assays in various cell lines | Provides an early indication of potential toxicity.[21] |

Conclusion

The biological activity screening of novel isoquinoline-5-sulfonamide derivatives is a multifaceted process that requires a carefully designed and executed strategy. By integrating high-throughput biochemical screening with robust secondary cell-based assays and early ADME-Tox profiling, researchers can efficiently identify and advance promising lead compounds. The principles and protocols outlined in this guide provide a framework for navigating this complex but rewarding journey in the quest for new and effective therapeutics.

References

-

Collins, I., & Workman, P. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry, 14(4), 1255-73. [Link]

-

Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(22), 10157-10161. [Link]

-

Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-41. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

Amsbio. (n.d.). Cell Based Assays Services. Amsbio. [Link]

-

Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 93(13), 6308–6313. [Link]

-

Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

-

Gomez, J., & Chambers, D. A. (1989). Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. Evidence for the Involvement of Protein Kinase C in Lymphocyte Function. The Journal of Immunology, 143(1), 21-27. [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

-

An, F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 2(3), 155–170. [Link]

-

An, F., & Tolliday, N. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 107051. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 93(13), 6308-6313. [Link]

-

Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]

-

Reaction Biology. (n.d.). ADME-Tox. Reaction Biology. [Link]

-

Canale, V., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 20(4), 1545-56. [Link]

-

Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187-16195. [Link]

-

ResearchGate. (2024). Synthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. ResearchGate. [Link]

-

Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 203. [Link]

-

O'Donnell, J. C., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Pharmaceutical Biotechnology, 12(12), 1937-1944. [Link]

-

Szychowski, K. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(23), 1-23. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic chemistry, 81, 467-474. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. amsbio.com [amsbio.com]

- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors | MDPI [mdpi.com]

- 18. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

- 21. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Isoquinoline-5-sulfonamide Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of Isoquinoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline sulfonamide framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2] Compounds built upon this structure have led to the development of potent and selective inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[2][3] By competitively binding to the ATP-binding site of these kinases, isoquinoline sulfonamide derivatives can modulate processes such as cell proliferation, apoptosis, and cytoskeletal organization.[2][3] This has resulted in compounds with significant therapeutic potential, explored for applications ranging from anticancer to antibacterial agents.[1][4][5]

Understanding the fundamental physicochemical properties of the parent compound, Isoquinoline-5-sulfonamide, is paramount for any drug discovery program. These properties—including solubility, lipophilicity (LogP), and acid-base dissociation (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive analysis of these core properties, supported by detailed experimental protocols to empower researchers in their own investigations.

Chemical Identity and Core Properties

Isoquinoline-5-sulfonamide is an aromatic heterocyclic compound featuring an isoquinoline ring system substituted with a sulfonamide group at the 5-position.

Caption: Chemical Structure of Isoquinoline-5-sulfonamide.

Summary of Physicochemical Properties

The following table summarizes key computed and experimental data for Isoquinoline-5-sulfonamide, providing a quantitative foundation for its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂S | PubChem[6] |

| Molecular Weight | 208.24 g/mol | PubChem[6] |

| Monoisotopic Mass | 208.03064868 Da | PubChem[6] |

| XlogP (Predicted) | 0.7 | PubChem[6][7] |

| Hydrogen Bond Donors | 1 (from -SO₂NH₂) | PubChem[6] |

| Hydrogen Bond Acceptors | 3 (from N, -SO₂) | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

| Melting Point | >300 °C (for related acid) | Chem-Impex[8] |

| pKa (Predicted) | -0.98 ± 0.40 (for related acid) | ChemBK[9] |

In-Depth Analysis of Key Physicochemical Properties

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability.[10] Poor aqueous solubility is a major hurdle in drug development, often leading to failed clinical trials.[10] For a compound like Isoquinoline-5-sulfonamide, which contains both a hydrophobic aromatic system and polar functional groups (sulfonamide, nitrogen), its solubility is a balance of these competing factors. The sulfonamide group can ionize, which significantly impacts solubility depending on the pH of the medium.[11]

Causality & Significance: A drug must be in a dissolved state to be absorbed from the gastrointestinal tract or to be administered intravenously.[12] Therefore, accurately measuring thermodynamic solubility is essential during preformulation to guide formulation strategies, such as salt selection or the use of solubilizing excipients.[13]

Lipophilicity (LogP)

The partition coefficient (P), typically expressed as its logarithm (LogP), measures a compound's distribution between an immiscible organic phase (commonly n-octanol) and an aqueous phase.[14][15] This value is a crucial indicator of a molecule's lipophilicity ("fat-loving" nature). The predicted XlogP of 0.7 for Isoquinoline-5-sulfonamide suggests it is moderately hydrophilic.[6][7]

Causality & Significance: LogP profoundly influences a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[14] According to Lipinski's Rule of 5, an orally administered drug candidate should ideally have a LogP value of less than 5.[14] While essential for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.

Acid-Base Dissociation Constant (pKa)

The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. Isoquinoline-5-sulfonamide possesses two key ionizable centers:

-

The Isoquinoline Nitrogen: This nitrogen atom is basic, similar to pyridine, and can be protonated in acidic conditions.[16]

-

The Sulfonamide (-SO₂NH₂) Proton: The hydrogen on the sulfonamide nitrogen is acidic and can be lost under basic conditions.

The ionization state of a drug affects its solubility, membrane permeability, and binding to its target receptor.[11] Since most drugs are weak acids or bases, their charge state will vary throughout the body, from the acidic environment of the stomach to the slightly alkaline conditions of the small intestine.[13]

Causality & Significance: Knowing the pKa is critical for predicting a drug's behavior in different physiological compartments. For instance, the solubility of a weak acid increases as the pH rises above its pKa, while the opposite is true for a weak base.[11] This information is vital for designing oral dosage forms and predicting drug absorption.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental physical property used to assess the purity and identity of a crystalline compound.[17] Pure crystalline substances typically exhibit a sharp, well-defined melting point range (often 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the melting range.

Causality & Significance: In drug development, the melting point provides an initial indication of a compound's purity and the stability of its crystal lattice. A high melting point suggests strong intermolecular forces, which can sometimes correlate with lower solubility. It is a standard quality control parameter for synthesized compounds.[18]

Experimental Protocols: A Self-Validating Approach

The following sections detail standardized, trustworthy protocols for the experimental determination of the key physicochemical properties.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method, which measures the equilibrium solubility of a compound.[15][19]

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of finely powdered Isoquinoline-5-sulfonamide to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.[19]

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[13]

-

Sample Collection: Cease agitation and allow the suspension to stand until the excess solid has settled. Carefully withdraw an aliquot of the clear supernatant.

-

Separation: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Protocol 2: LogP Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the n-octanol/water partition coefficient.[15]

Caption: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

-

Phase Saturation: Prepare the two phases by mutually saturating them. Shake n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and, separately, shake the buffer with n-octanol. Allow them to separate for at least 24 hours.[20] This prevents volume changes during the experiment.

-

Partitioning: In a vial, combine equal, known volumes of the pre-saturated n-octanol and aqueous buffer. Add a small amount of a concentrated stock solution of Isoquinoline-5-sulfonamide.

-

Equilibration: Cap the vial and shake vigorously to partition the compound between the two phases. Place on a shaker for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure a clean and complete separation of the two layers.

-

Sampling: Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[20]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Protocol 3: Melting Point Determination (Capillary Method)

This protocol uses a standard melting point apparatus to determine the melting range of a solid compound, a key indicator of its purity.[21]

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the Isoquinoline-5-sulfonamide sample is completely dry and finely powdered. Crush any coarse crystals in a mortar.[17]

-

Capillary Loading: Push the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[21]

-

Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.[21]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp).

-

Heating: Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

-

Observation: Once near the expected melting point, reduce the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Recording the Range:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the last solid crystal melts into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.

Conclusion

Isoquinoline-5-sulfonamide is more than just a chemical entity; it is a foundational scaffold for a multitude of biologically active molecules.[1][3] A thorough and accurate characterization of its physicochemical properties is not an academic exercise but a critical prerequisite for successful drug design and development. The data and protocols presented in this guide—covering solubility, lipophilicity, pKa, and melting point—provide the essential framework for researchers to understand, predict, and manipulate the behavior of this important compound and its derivatives. By grounding experimental work in these fundamental principles, scientists can more effectively navigate the complex path from a promising lead compound to a viable therapeutic agent.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Compound solubility measurements for early drug discovery. (2022). Chem-space. Retrieved from [Link]

-

Determination of Melting Points. (n.d.). Conestoga Valley School District. Retrieved from [Link]

-

Isoquinoline-5-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (2006). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. Retrieved from [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Retrieved from [Link]

-

5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. (1989). Journal of Medicinal Chemistry. Retrieved from [Link]

-

N-(2-Aminoethyl)isoquinoline-5-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. (2024). AcaNext. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. Retrieved from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). SciELO. Retrieved from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. Retrieved from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). SciELO. Retrieved from [Link]

-

Synthesis of isoquinoline sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Isoquinoline-5-sulfonamide (C9H8N2O2S). (n.d.). PubChemLite. Retrieved from [Link]

-

Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2010). ResearchGate. Retrieved from [Link]

-

Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. (2012). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). ScienceOpen. Retrieved from [Link]

-

Isoquinoline-5-sulfonic Acid. (2024). ChemBK. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved from [Link]

-

Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2010). AVESİS. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). National Institutes of Health. Retrieved from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). AcaNext. Retrieved from [Link]

-

Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Isoquinoline-5-sulfonic acid (2-pentylamino-ethyl)-amide; hydrochloride. (n.d.). MOLBASE. Retrieved from [Link]

-

The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). SlidePlayer. Retrieved from [Link]

-

Isoquinoline.pptx. (n.d.). SlideShare. Retrieved from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives [wisdomlib.org]

- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 6. Isoquinoline-5-sulfonamide | C9H8N2O2S | CID 9837177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Isoquinoline-5-sulfonamide (C9H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lifechemicals.com [lifechemicals.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Isoquinoline - Wikipedia [en.wikipedia.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. store.astm.org [store.astm.org]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

- 21. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide: Exploring the Therapeutic Potential of Isoquinoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline-5-sulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of this versatile compound class, with a primary focus on its role as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is a critical factor in the pathophysiology of numerous diseases, including cancer, neurological disorders, and cardiovascular conditions. This document will delve into the mechanism of action, explore the extensive preclinical and clinical evidence supporting its therapeutic applications, and provide detailed experimental protocols for researchers actively engaged in this field. A case study on Fasudil, a clinically approved ROCK inhibitor, will illustrate the successful translation of an isoquinoline-5-sulfonamide derivative from the laboratory to clinical practice. Finally, we will explore future directions and emerging opportunities for this promising class of compounds.

Introduction to the Isoquinoline-5-sulfonamide Scaffold

The isoquinoline-5-sulfonamide core is a heterocyclic aromatic compound characterized by a fused isoquinoline ring system and a sulfonamide group at the 5-position.[1] This unique structural arrangement provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The sulfonamide moiety, a functional group present in a wide array of approved drugs, contributes to the diverse biological activities observed with this scaffold.[2][3]

Chemical Structure and Properties

The fundamental structure of isoquinoline-5-sulfonamide is depicted below. The isoquinoline component offers multiple sites for substitution, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Significance in Medicinal Chemistry

The significance of the isoquinoline-5-sulfonamide scaffold lies in its proven ability to interact with key biological targets, most notably the ATP-binding pocket of protein kinases. This has led to the development of numerous kinase inhibitors with therapeutic potential across a spectrum of diseases.[4] The adaptability of this scaffold allows for the design of both broad-spectrum and highly selective inhibitors, making it a valuable tool in drug discovery.

Core Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

A primary and extensively studied mechanism of action for many isoquinoline-5-sulfonamide derivatives is the inhibition of the Rho/ROCK signaling pathway.[4][5] This pathway is a central regulator of cellular contractility, motility, proliferation, and apoptosis.[6][7]

Overview of the Rho/ROCK Pathway in Health and Disease

The Rho family of small GTPases, particularly RhoA, acts as molecular switches that, in their active GTP-bound state, activate downstream effectors, including ROCK1 and ROCK2. ROCKs, in turn, phosphorylate a multitude of substrates, leading to the modulation of the actin cytoskeleton and other cellular processes. While essential for normal physiological functions, aberrant activation of the Rho/ROCK pathway is implicated in the pathogenesis of various diseases.[6][7][8]

Isoquinoline-5-sulfonamides as ROCK Inhibitors

Isoquinoline-5-sulfonamide-based compounds have been identified as potent ATP-competitive inhibitors of ROCK.[9][10] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets. This inhibition leads to a reduction in smooth muscle contraction, decreased cell migration and invasion, and the induction of apoptosis in certain cellular contexts.

Structure-Activity Relationships for ROCK Inhibition

Extensive SAR studies have been conducted to optimize the potency and selectivity of isoquinoline-5-sulfonamide-based ROCK inhibitors. Modifications to the isoquinoline ring and the sulfonamide nitrogen have been shown to significantly impact inhibitory activity. For instance, the development of Fasudil (HA-1077) involved the addition of a homopiperazine ring, which enhanced its selectivity for ROCK over other kinases.[9]

Figure 1: Simplified schematic of the Rho/ROCK signaling pathway and the inhibitory action of Isoquinoline-5-sulfonamides.

Therapeutic Applications and Preclinical Evidence

The therapeutic potential of isoquinoline-5-sulfonamide derivatives has been explored in a multitude of disease areas, with promising results in oncology, neurology, and cardiology.

Oncology

The dysregulation of the Rho/ROCK pathway is a hallmark of many cancers, contributing to increased cell proliferation, migration, and invasion.[4] Isoquinoline-5-sulfonamide-based ROCK inhibitors have demonstrated significant anticancer activity in preclinical models.[4][11]

-

3.1.1 Targeting Tumor Cell Proliferation, Migration, and Invasion: By inhibiting ROCK, these compounds can disrupt the formation of stress fibers and focal adhesions, thereby impeding the ability of cancer cells to move and invade surrounding tissues.[4]

-

3.1.2 Role as Carbonic Anhydrase Inhibitors: Some isoquinoline-sulfonamide derivatives also exhibit inhibitory activity against carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[12][13]

-

3.1.3 Preclinical Models and Key Findings:

| Compound/Derivative | Cancer Model | Key Findings | Reference |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Various cancer cell lines and MRSA isolates | Showed high activity against three cancer lines and MRSA isolates, comparable to cisplatin/doxorubicin and oxacillin/ciprofloxacin.[11] | [11] |

| Quinoline-based benzenesulfonamides | MDA-MB-231 and MCF-7 breast cancer cell lines | Exhibited potent inhibitory activity against cancer-related hCA IX and hCA XII isoforms and demonstrated anticancer and pro-apoptotic activities.[13] | [13] |

| Indoline-5-sulfonamides | MCF7 breast cancer cell line | Demonstrated moderate antiproliferative effect, with some compounds showing hypoxic selectivity.[12] | [12] |

Neurological Disorders

The Rho/ROCK pathway plays a crucial role in the central nervous system, influencing axonal growth, synaptic plasticity, and neuroinflammation.[8] Its dysregulation is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][14][15]

-

3.2.1 Neuroprotective Mechanisms: Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[16]

-

3.2.2 Potential in Alzheimer's and Parkinson's Disease: By inhibiting ROCK, isoquinoline-5-sulfonamides may promote axonal regeneration and reduce the neuroinflammation associated with these conditions.[8] Some quinoline-sulfonamide hybrids have been designed as dual inhibitors of monoamine oxidases and cholinesterases, which are key targets in Alzheimer's disease treatment.[15]

-

3.2.3 Relevant In Vitro and In Vivo Studies:

| Compound/Derivative | Neurological Model | Key Findings | Reference |

| Tetrahydroisoquinoline (TIQ) derivatives | Models of Parkinson's disease | Exhibit neurotoxicity by inhibiting complex I of the electron transport chain, similar to MPTP.[14] | [14] |

| Quinoline-sulfonamide hybrids | In vitro models of Alzheimer's disease | Acted as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs).[15] | [15] |

| Isoquinolinesulfonamides (H7, H8, H9) | In vitro models of neuronal apoptosis | Prevented apoptosis triggered by various stimuli in cerebellar granule neurons.[17] | [17] |

Cardiovascular Diseases

The vasodilatory properties of isoquinoline-5-sulfonamide derivatives are well-established, with Fasudil being a prime example of a clinically successful drug in this class.[18][19]

-

3.3.1 Vasodilatory Effects and Regulation of Vascular Tone: ROCK inhibitors induce vasodilation by inhibiting the phosphorylation of myosin light chain in vascular smooth muscle cells, leading to relaxation of blood vessels.[6][10]

-

3.3.2 Cardioprotective Properties: Beyond vasodilation, ROCK inhibition has been shown to have cardioprotective effects by reducing inflammation, oxidative stress, and fibrosis in the cardiovascular system.[6]

-

3.3.3 Preclinical and Clinical Insights:

| Compound/Derivative | Cardiovascular Model | Key Findings | Reference |

| Fasudil (HA-1077) | Rabbit carotid artery balloon injury model | Markedly reduced intimal hyperplasia by enhancing cell loss in the media.[20] | [20] |

| Various isoquinoline alkaloids (e.g., berberine) | Preclinical and clinical studies of cardiovascular disease | Demonstrated beneficial effects on lipid profiles, blood pressure, and insulin resistance.[19] | [19] |

| N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives | In vitro models | Exhibited vasodilatory activity.[18] | [18] |

Key Experimental Protocols for Investigating Isoquinoline-5-sulfonamide Derivatives

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ROCK Activity)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK2.

-

Reagents and Materials:

-

Recombinant human ROCK2 enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

384-well microplate

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the microplate, add the assay buffer, ROCK2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

Figure 2: Workflow for an in vitro ROCK kinase inhibition assay.

Cell-Based Assays for Proliferation and Migration

These assays are crucial for evaluating the functional effects of isoquinoline-5-sulfonamide derivatives on cancer cells.

-

Proliferation Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

-

Migration Assay (Wound Healing Assay):

-

Grow cancer cells to confluence in a 6-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh media containing the test compound.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 hours).

-

Measure the wound area at each time point and calculate the percentage of wound closure.

-

In Vivo Xenograft Models for Anticancer Efficacy

Animal models are essential for evaluating the in vivo efficacy and toxicity of lead compounds.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Case Study: Fasudil (HA-1077) - From Bench to Bedside

Fasudil is a prime example of a successful drug developed from the isoquinoline-5-sulfonamide scaffold.[10]

Development and Mechanism of Action

Fasudil (also known as HA-1077) is a selective inhibitor of ROCK.[10] Its development was driven by the need for a potent vasodilator to treat cerebral vasospasm following subarachnoid hemorrhage.[21] It acts by inhibiting the ROCK-mediated phosphorylation of myosin light chain phosphatase, leading to smooth muscle relaxation.[10]

Clinical Applications and Efficacy

Fasudil is clinically approved in Japan and China for the treatment of cerebral vasospasm.[21] It has also shown therapeutic benefits in other cardiovascular conditions, including pulmonary hypertension and stable angina.[21] Its clinical success has validated the therapeutic potential of targeting the Rho/ROCK pathway with isoquinoline-5-sulfonamide-based inhibitors.

Future Directions and Emerging Opportunities

The field of isoquinoline-5-sulfonamide research continues to evolve, with several exciting avenues for future exploration.

Novel Derivatives and Next-Generation Inhibitors

The development of more potent and selective ROCK inhibitors with improved pharmacokinetic profiles is an ongoing effort.[9] The design of isoform-selective inhibitors (ROCK1 vs. ROCK2) may lead to improved therapeutic windows and reduced side effects.

Combination Therapies

Combining isoquinoline-5-sulfonamide-based inhibitors with other therapeutic agents is a promising strategy, particularly in cancer. For example, combining a ROCK inhibitor with chemotherapy could enhance the delivery and efficacy of the chemotherapeutic agent by modulating the tumor microenvironment.

Expansion into New Therapeutic Areas

The therapeutic potential of ROCK inhibitors extends beyond the well-established areas of oncology, neurology, and cardiology. Emerging research suggests potential applications in glaucoma, erectile dysfunction, asthma, and fibrotic diseases.[5][22][23]

Conclusion

The isoquinoline-5-sulfonamide scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. Its ability to effectively target the Rho/ROCK signaling pathway has led to significant advances in the treatment of various diseases. The continued exploration of this versatile chemical class, through the design of next-generation inhibitors and the investigation of novel therapeutic applications, holds immense promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to contribute to this exciting and rapidly advancing field.

References

-

Wikipedia. Sulfonamide (medicine). [Link]

- Nagatsu, T., & Nagatsu, I. (2001). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 39(2), 143-152.

- Morgan, B. P., et al. (2005). Sulfonamides for the treatment of congestive heart failure, their compositions and uses.

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

- Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(11), 1453.

- G-B, D. C., et al. (2023). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 28(13), 5133.

- Al-Hussain, S. A., & Al-Saigh, R. I. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12(10), 3465-3482.

- Szymański, P., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(19), 5905.

- Rehman, S. U., et al. (2023). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 13(28), 19335-19351.

- Isobe, T., et al. (2003). Development of specific Rho-kinase inhibitors and their clinical application. The Journal of Biochemistry, 134(5), 635-640.

- Li, W., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(4), 1833.

- Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119.

- Wnorowska, U., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 26(1), 1.

-

PubChem. Isoquinoline-5-sulfonamide. [Link]

- Sagara, M., et al. (1993). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry, 36(4), 542-547.

-

Wikipedia. Rho kinase inhibitor. [Link]

-

Wikipedia. Fasudil. [Link]

- El-Sayed, N., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(13), 5176.

- Lledo, A., & Ledesma, M. D. (2019). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Frontiers in Molecular Neuroscience, 12, 242.

- Morishige, K., et al. (2000). The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(12), 2433-2440.

- Henry, R. J. (1943). THE MODE OF ACTION OF SULFONAMIDES. Bacteriological Reviews, 7(4), 175-262.

- Rath, N., & Olson, M. F. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2364-2386.

- Kruman, I. I., & Mattson, M. P. (1996). Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. Life Sciences, 58(26), 2435-2442.

- Tong, L., et al. (2023). A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. Journal of Clinical Medicine, 12(13), 4492.

-

Caring Sunshine. (n.d.). Relationship: Cardiovascular Disease and Isoquinoline alkaloids. [Link]

- Noma, K., et al. (2006). Rho kinase as a therapeutic target in cardiovascular disease.

- Mahadeviah, S., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Rath, N., & Olson, M. F. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2364-2386.

-

Lunkad, A. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]

- Shimokawa, H., & Sunamura, S. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases.

- Amaudrut, J., et al. (2019). Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(14), 1799-1806.

Sources

- 1. Isoquinoline-5-sulfonamide | C9H8N2O2S | CID 9837177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fasudil - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]

- 13. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. caringsunshine.com [caringsunshine.com]

- 20. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Isoquinoline-5-Sulfonamide: A Privileged Scaffold for Kinase-Targeted Drug Discovery

A Senior Application Scientist's Guide to Harnessing a Versatile Chemotype for Therapeutic Innovation

The isoquinoline-5-sulfonamide core is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility as a "privileged scaffold".[1][2] This structural motif has proven to be an invaluable template for the development of potent and selective kinase inhibitors, leading to therapeutic breakthroughs across a spectrum of diseases.[3][4] This guide provides an in-depth exploration of the isoquinoline-5-sulfonamide scaffold, from its fundamental mechanism of action to practical strategies for lead optimization and the design of robust experimental workflows.